molecular formula C16H12Cl2N2O2S B10857297 Clk1-IN-2

Clk1-IN-2

Cat. No.: B10857297
M. Wt: 367.2 g/mol
InChI Key: ZDJFIKFQLKJRBA-UHFFFAOYSA-N
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Description

CLK1-IN-2 is a potent and selective inhibitor of the cdc2-like kinase 1 (CLK1). CLK1 is a member of the dual-specificity protein kinase family, which plays a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CLK1-IN-2 typically involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route often includes:

  • Formation of the core scaffold through cyclization reactions.
  • Introduction of substituents via nucleophilic substitution or electrophilic aromatic substitution.
  • Final purification using chromatographic techniques to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: CLK1-IN-2 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

CLK1-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

CLK1-IN-2 exerts its effects by selectively inhibiting the kinase activity of CLK1. The compound binds to the ATP-binding site of CLK1, preventing the phosphorylation of serine/arginine-rich proteins involved in pre-mRNA splicing. This inhibition disrupts the splicing process, leading to altered gene expression and subsequent cellular effects. The molecular targets and pathways involved include the CLK1-SRSF5 axis, which regulates alternative splicing events and impacts cell growth and metastasis .

Comparison with Similar Compounds

CLK1-IN-2 is unique compared to other CLK inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific targeting of CLK1 and its potential for therapeutic applications in various diseases.

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

N'-(3,5-dichlorophenyl)-5-methoxy-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C16H12Cl2N2O2S/c1-22-13-2-3-14-9(4-13)5-15(23-14)16(21)20-19-12-7-10(17)6-11(18)8-12/h2-8,19H,1H3,(H,20,21)

InChI Key

ZDJFIKFQLKJRBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)NNC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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